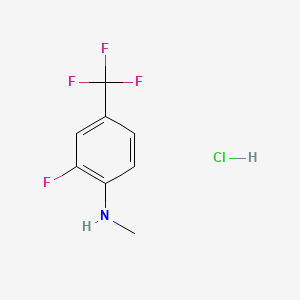![molecular formula C11H21NO4 B13479076 Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate](/img/structure/B13479076.png)
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is a complex organic compound that features a tert-butyl ester group and an oxetane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate typically involves multiple steps. One common method includes the alkylation of an oxetane derivative followed by esterification. For instance, the oxetane ring can be introduced through a cyclization reaction, and the tert-butyl ester group can be added via esterification using tert-butyl alcohol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the ester group can produce an alcohol.
Applications De Recherche Scientifique
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate involves its interaction with specific molecular targets. For instance, the oxetane ring can undergo ring-opening reactions, which can be exploited in various chemical transformations. The ester group can be hydrolyzed to release the active amino alcohol, which can then interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl acetate: Similar in having a tert-butyl ester group but lacks the oxetane ring.
Tert-butyl 3-hydroxypropionate: Contains a tert-butyl ester and a hydroxyl group but differs in the carbon chain structure.
Uniqueness
Tert-butyl 2-({[3-(hydroxymethyl)oxetan-3-yl]methyl}amino)acetate is unique due to the presence of both the oxetane ring and the tert-butyl ester group
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl 2-[[3-(hydroxymethyl)oxetan-3-yl]methylamino]acetate |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)4-12-5-11(6-13)7-15-8-11/h12-13H,4-8H2,1-3H3 |
Clé InChI |
GCGOQXZYWIZEDX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNCC1(COC1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4-chloro-5,7-dihydro-6H-pyrrolo[3,4-B]pyridine-6-carboxylate](/img/structure/B13478995.png)




![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-3-carboxylic acid](/img/structure/B13479025.png)



![1-[(Piperidin-4-yl)methyl]cyclopropan-1-ol](/img/structure/B13479054.png)


![2-{8-Amino-1,4-dioxaspiro[4.5]decan-8-yl}ethan-1-ol hydrochloride](/img/structure/B13479071.png)

